2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol
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Overview
Description
- It is commonly referred to by its CAS number: 95553-55-2 .
- As for its structural features, it contains a pyrrolidine ring and an indole moiety.
WAY-620407: is a bioactive compound with the chemical formula C₁₉H₁₈N₂O₃.
Preparation Methods
Synthetic Routes: The synthetic routes for WAY-620407 are well-established, although specific details may vary depending on the research group or industrial process.
Reaction Conditions: These typically involve cyclization reactions, often using reagents like Lewis acids or bases.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis involves efficient and cost-effective processes.
Chemical Reactions Analysis
Reactivity: WAY-620407 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used. Reduction can involve hydride reagents like LiAlH₄.
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.
Scientific Research Applications
Chemistry: WAY-620407 serves as a valuable tool compound for studying receptor binding and pharmacological effects.
Biology: Researchers explore its impact on cellular pathways, especially in neurotransmitter systems.
Medicine: Investigations focus on potential therapeutic applications, such as treating neurological disorders.
Industry: Its use in drug discovery and development is promising.
Mechanism of Action
Targets: WAY-620407 interacts with specific receptors, such as serotonin receptors (e.g., 5-HT₁A).
Pathways: Activation of these receptors modulates neurotransmission, affecting mood and behavior.
Comparison with Similar Compounds
Uniqueness: WAY-620407’s unique features lie in its specific receptor selectivity and pharmacological profile.
Similar Compounds: Related compounds include WAY-100635 and WAY-181187, which share structural motifs and biological targets.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
OIVHENPWWMZLAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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